3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one
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Overview
Description
3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 2-hydroxy-2-methylpropyl group. Pyrrolidinones are known for their diverse biological activities and are used as versatile building blocks in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for pyrrolidinones often involve the amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, or ring expansion of β-lactams or cyclopropylamides . These methods are designed to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like copper(II) catalysts, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities, making it useful in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A basic structure without the 2-hydroxy-2-methylpropyl group.
N-methylpyrrolidin-2-one: A derivative with a methyl group on the nitrogen atom.
Pyrrolidin-2,5-dione: A compound with an additional carbonyl group at the 5-position.
Uniqueness
3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one is unique due to the presence of the 2-hydroxy-2-methylpropyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and biological activity compared to its simpler analogs .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-8(2,11)5-6-3-4-9-7(6)10/h6,11H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
QBEQAKRHNXBMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCNC1=O)O |
Origin of Product |
United States |
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